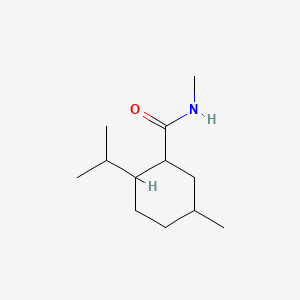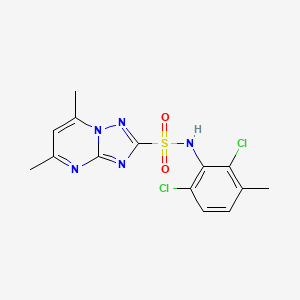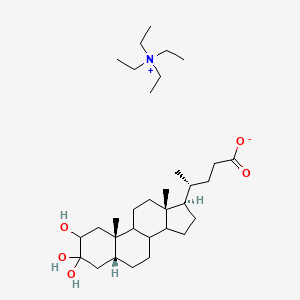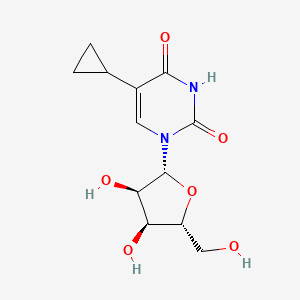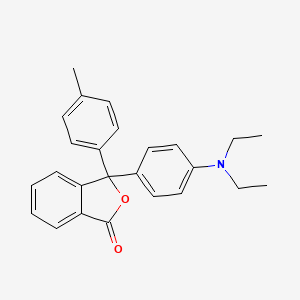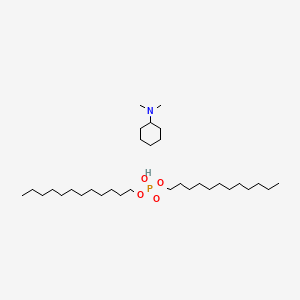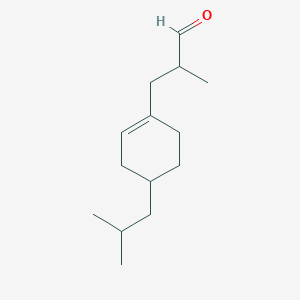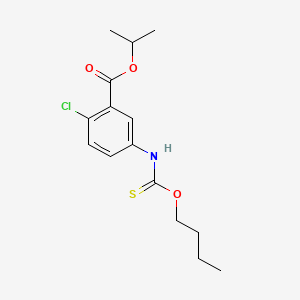
Sodium 3-amino-5-chloro-2-hydroxybenzenesulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 3-amino-5-chloro-2-hydroxybenzenesulphonate is a chemical compound with the molecular formula C6H5ClNNaO4S. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an amino group, a chloro group, and a hydroxy group attached to a benzene ring, along with a sulphonate group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 3-amino-5-chloro-2-hydroxybenzenesulphonate typically involves the sulphonation of 3-amino-5-chloro-2-hydroxybenzene. The reaction is carried out under controlled conditions to ensure the selective introduction of the sulphonate group. The process may involve the use of sulfuric acid or other sulphonating agents, followed by neutralization with sodium hydroxide to form the sodium salt.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This allows for better control over reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
Sodium 3-amino-5-chloro-2-hydroxybenzenesulphonate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide, and are carried out under reflux conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzene derivatives, depending on the nucleophile used.
Scientific Research Applications
Sodium 3-amino-5-chloro-2-hydroxybenzenesulphonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.
Biology: Employed in biochemical assays and as a staining agent in microscopy.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the manufacture of specialty chemicals and as a component in various formulations.
Mechanism of Action
The mechanism of action of Sodium 3-amino-5-chloro-2-hydroxybenzenesulphonate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. For example, the amino and hydroxy groups can form hydrogen bonds with active sites of enzymes, modulating their activity. Additionally, the sulphonate group can enhance the solubility and bioavailability of the compound, facilitating its interaction with biological targets.
Comparison with Similar Compounds
Similar Compounds
Sodium 3,5-dichloro-2-hydroxybenzenesulphonate: Similar structure but with an additional chloro group.
Sodium 4-amino-3-chloro-2-hydroxybenzenesulphonate: Similar structure but with the amino group in a different position.
Uniqueness
Sodium 3-amino-5-chloro-2-hydroxybenzenesulphonate is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of both amino and chloro groups in specific positions on the benzene ring allows for targeted interactions with enzymes and other molecular targets, making it a valuable compound in various applications.
Properties
CAS No. |
95873-47-5 |
|---|---|
Molecular Formula |
C6H5ClNNaO4S |
Molecular Weight |
245.62 g/mol |
IUPAC Name |
sodium;3-amino-5-chloro-2-hydroxybenzenesulfonate |
InChI |
InChI=1S/C6H6ClNO4S.Na/c7-3-1-4(8)6(9)5(2-3)13(10,11)12;/h1-2,9H,8H2,(H,10,11,12);/q;+1/p-1 |
InChI Key |
BLIWWSFAMCKJON-UHFFFAOYSA-M |
Canonical SMILES |
C1=C(C=C(C(=C1N)O)S(=O)(=O)[O-])Cl.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


